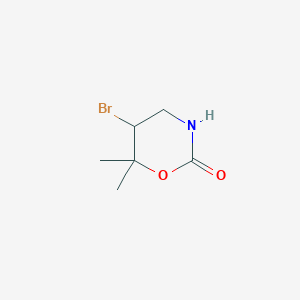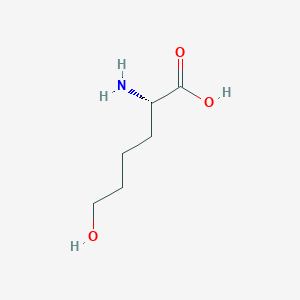![molecular formula C13H18N2O5S B023043 Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate CAS No. 88241-94-5](/img/structure/B23043.png)
Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Overview
Description
Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, also known as MBBS, is an organic compound used in a variety of scientific experiments and research applications. MBBS is a white crystalline solid that is soluble in methanol, ethanol, and chloroform. It is most commonly used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, dyes, and other organic compounds. MBBS has a wide range of applications in scientific research, including the study of biochemical and physiological effects, as well as the development of new drugs and drug delivery systems.
Scientific Research Applications
Biotic and Abiotic Degradation
Compounds similar to “Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate”, such as sulfonylurea herbicides, have been investigated for their degradation behavior in soils through biotic and abiotic modes . This includes both biodegradation and hydrolysis . The rate of biodegradation achieved by certain fungi was up to 95% .
Environmental Contaminant Management
These compounds can be used in the detoxification and management of environmental contaminants . They are particularly useful in dealing with persistent agrochemicals that have detrimental effects on the environment due to their prolonged stay .
Herbicide Development
Sulfonylurea compounds, which “Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate” is a part of, are used in the development of herbicides . They are designed to eliminate pests in both rural agricultural setups and urban dwellings .
Analytical Profiling
“Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate” and similar compounds can be used in the analytical profiling of synthetic cannabinoid receptor agonists (SCRAs) . These profiles can be useful to researchers and scientists during forensic and clinical investigations .
Research into Cannabinoid Receptors
Compounds like “Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate” can be used in research into cannabinoid receptors and their downstream signaling systems . The majority of compounds in this class have been claimed in pharmaceutical patents with a variety of suggested applications .
Inhibitors of Cytosolic Phospholipase A2 α (cPLA2 α)
N, N -disubstituted 4-sulfamoylbenzoic acid derivatives, which “Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate” is a part of, have been found to inhibit cytosolic phospholipase A2 α (cPLA2 α) with micromolar activity .
properties
IUPAC Name |
methyl 4-(butylcarbamoylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXHCAHLBRDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517109 | |
| Record name | Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate | |
CAS RN |
88241-94-5 | |
| Record name | Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)



![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)



![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)


